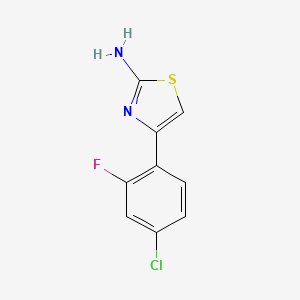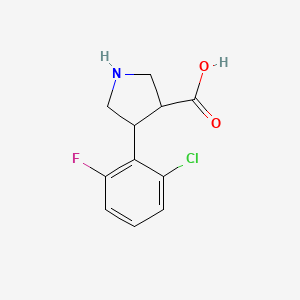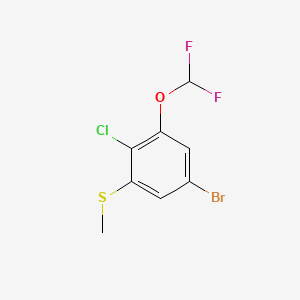
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, difluoromethoxy, and methylsulfanyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using a suitable difluoromethylating agent, such as difluoromethyl ether (CF2H-O-CH3), under basic conditions.
Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol (CH3SH), in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The halogen atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Amino, thio, or alkoxy-substituted benzene derivatives
科学研究应用
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe to study biological processes involving halogenated aromatic compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. The presence of halogen atoms and the difluoromethoxy group can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloro-1-(methoxy)-3-(methylsulfanyl)benzene
- 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(ethylsulfanyl)benzene
- 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfonyl)benzene
Uniqueness
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene is unique due to the presence of both difluoromethoxy and methylsulfanyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C8H6BrClF2OS |
|---|---|
分子量 |
303.55 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-1-(difluoromethoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H6BrClF2OS/c1-14-6-3-4(9)2-5(7(6)10)13-8(11)12/h2-3,8H,1H3 |
InChI 键 |
OXGMAQFCWCOQOO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)OC(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



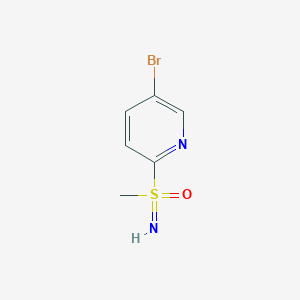
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
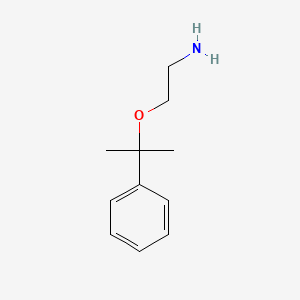
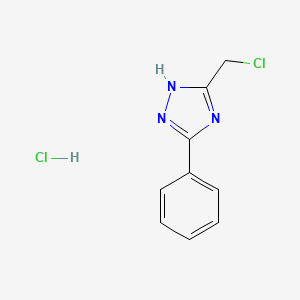

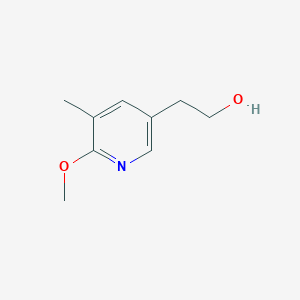

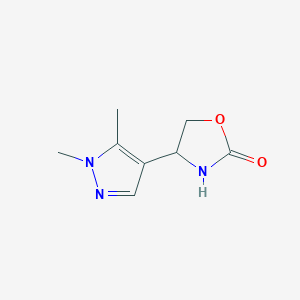
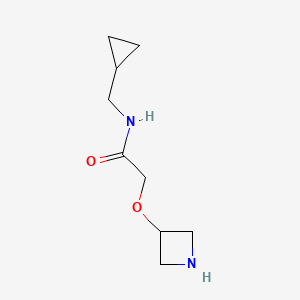

![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
